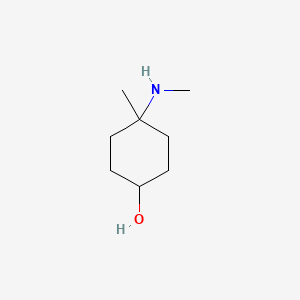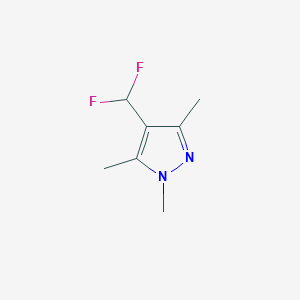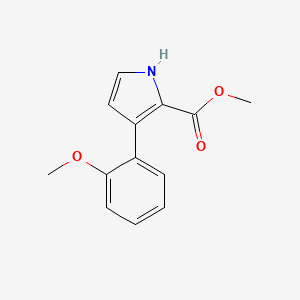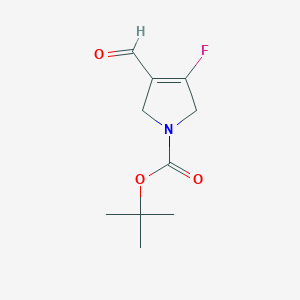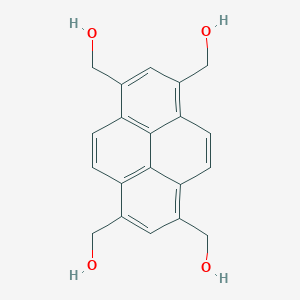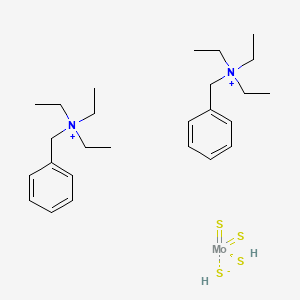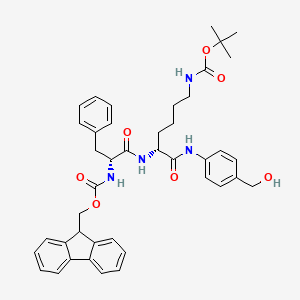
tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe-Lys(Boc)-PAB is a synthetic peptide derivative that combines fluorenylmethyloxycarbonyl (Fmoc), phenylalanine (Phe), lysine (Lys) with a tert-butyloxycarbonyl (Boc) protecting group, and para-aminobenzoic acid (PAB). This compound is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of lysine. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Boc)-PAB follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc protecting groups using bases like piperidine and acids like trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds through the use of coupling reagents such as HBTU, HATU, or DIC.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for Boc removal.
Coupling: HBTU or HATU in the presence of a base like DIPEA in DMF.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with the removal of protecting groups. Side products may include truncated peptides or peptides with incomplete deprotection .
Wissenschaftliche Forschungsanwendungen
Fmoc-Phe-Lys(Boc)-PAB is widely used in scientific research for:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based therapeutics.
Biomaterials: In the development of peptide-based hydrogels and other biomaterials.
Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Wirkmechanismus
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its incorporation into peptide chains during synthesis. The Fmoc and Boc groups protect the amino and side chain functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to extend the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the phenylalanine and para-aminobenzoic acid components.
Fmoc-Phe-OH: Contains phenylalanine but lacks lysine and para-aminobenzoic acid.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups and lysine but lacks phenylalanine and para-aminobenzoic acid.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB is unique due to its combination of Fmoc, phenylalanine, lysine with Boc protection, and para-aminobenzoic acid. This unique structure allows for specific applications in peptide synthesis and biomaterials development that are not possible with simpler compounds .
Eigenschaften
Molekularformel |
C42H48N4O7 |
|---|---|
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
tert-butyl N-[(5R)-5-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m1/s1 |
InChI-Schlüssel |
FSNKYAMDHPYUFM-FZNHDDJXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


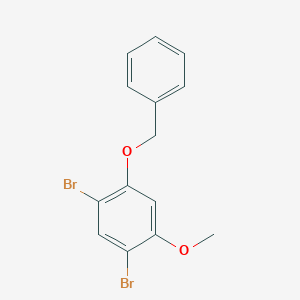
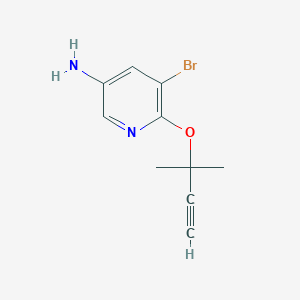
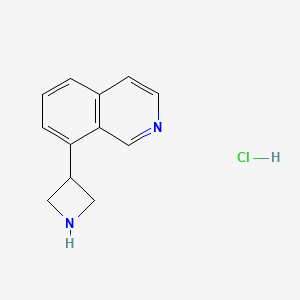

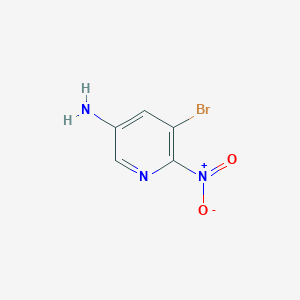
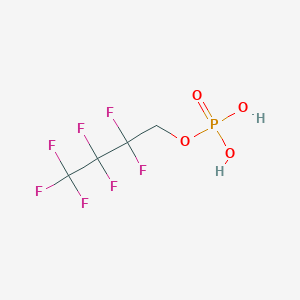
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
